molecular formula C13H20N2O2 B042683 [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate CAS No. 1070660-34-2

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate

Cat. No.: B042683
CAS No.: 1070660-34-2
M. Wt: 236.31 g/mol
InChI Key: UBMYZKQTEJHAKE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC) is identified as a low-level contaminant in many fermented foods and beverages, with its levels varying from ng/L to mg/L. It is recognized for its genotoxic and carcinogenic effects across various species. Ethyl carbamate's formation mechanisms include reactions from urea and proteins like citrulline during fermentation or from cyanide via precursors like cyanate. The study highlights various detection methods and prevention strategies to reduce EC levels in food and beverages, demonstrating a critical focus on ensuring food safety and reducing health risks associated with EC consumption (Weber & Sharypov, 2009).

Carcinogenicity and Toxicity of Urethane

Urethane, a primary N-phenyl carbamate, has been explored for its carcinogenic and toxic effects. Initially investigated for its potential as a chemotherapeutic agent, urethane has shown a significant influence on inducing various types of neoplasms in animal models. Its absorption through the skin and the subsequent carcinogenic effect, presumably through an oncogenic intermediate formed in the blood, underscore the compound's hazardous nature. This research underscores the importance of safety precautions when using urethane in laboratory settings (Field & Lang, 1988).

Regulation of Dietary Supplements and Adulteration Issues

This review discusses the regulatory framework of the US FDA concerning dietary supplements, highlighting the challenges related to safety, quality control, misbranding, and adulteration. It specifically examines the presence of naturally occurring and synthetic phenethylamines (PEAs) in dietary supplements. Regulatory actions against manufacturers for adulteration with substances like 1,3-dimethylamine illustrate the complexity of ensuring product safety and compliance with legal standards (Pawar & Grundel, 2017).

Mechanisms of Ethyl Carbamate Formation and Reduction Strategies

A comprehensive review of the mechanisms underlying ethyl carbamate formation in alcoholic beverages and strategies to mitigate its content highlights the critical need for accurate determination methods. The focus on sample preparation technologies reflects the ongoing efforts to ensure the safety of alcoholic beverages by minimizing the levels of this carcinogen (Zhao Gong-ling, 2009).

Mechanism of Action

Target of Action

The primary target of [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate, also known as N-Ethylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester, is cholinesterase . Cholinesterase is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

This compound acts as a cholinesterase inhibitor . It binds to cholinesterase, preventing the enzyme from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine, enhancing the transmission of nerve signals.

Biochemical Pathways

The inhibition of cholinesterase affects the cholinergic pathway . The increased concentration of acetylcholine enhances the transmission of signals in this pathway, affecting various physiological functions such as muscle movement, learning, and memory.

Properties

IUPAC Name

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-5-14-13(16)17-12-8-6-7-11(9-12)10(2)15(3)4/h6-10H,5H2,1-4H3,(H,14,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMYZKQTEJHAKE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC1=CC=CC(=C1)C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.